molecular formula C25H29N3O4 B11408491 5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11408491
M. Wt: 435.5 g/mol
InChI Key: YOQJFWFLNDBJCC-UHFFFAOYSA-N
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Description

The compound 5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core with a pyrazole ring and a pyrrolidine moiety. Its structure includes:

  • A butyl group at position 5, enhancing lipophilicity.
  • 3,4-Diethoxyphenyl at position 4, contributing to electronic modulation and steric bulk.
  • 2-Hydroxyphenyl at position 3, enabling hydrogen bonding and metal coordination.

These derivatives are often synthesized via multicomponent reactions (e.g., Biginelli-like protocols) using catalysts like ionic liquids or FeCl₃ .

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-4-7-14-28-24(16-12-13-19(31-5-2)20(15-16)32-6-3)21-22(26-27-23(21)25(28)30)17-10-8-9-11-18(17)29/h8-13,15,24,29H,4-7,14H2,1-3H3,(H,26,27)

InChI Key

YOQJFWFLNDBJCC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OCC

Origin of Product

United States

Biological Activity

5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound belonging to the class of pyrrolopyrazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Characteristics

The molecular formula of the compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molecular weight of 407.47 g/mol. The compound features various functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC23H25N3O4
Molecular Weight407.47 g/mol
LogP4.5235
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area72.197 Ų

The biological activity of 5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition: It has been shown to inhibit certain carbonic anhydrases (CA), which are crucial for various physiological processes .
  • Antioxidant Activity: The presence of hydroxy groups in its structure suggests potential antioxidant properties which could mitigate oxidative stress in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity:
    • Studies have demonstrated that derivatives of pyrrolopyrazoles can inhibit tumor growth and induce apoptosis in cancer cell lines through various pathways.
    • For instance, compounds with similar structures have shown promising results in reducing tumor incidence in animal models .
  • Anti-inflammatory Effects:
    • Some derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines and pathways.
  • Antimicrobial Properties:
    • Preliminary investigations suggest that the compound may exhibit antimicrobial activity against various bacterial strains.

Case Studies

  • Study on Cytotoxicity: A study evaluating the cytotoxic effects of similar compounds highlighted significant inhibition of cancer cell proliferation at micromolar concentrations, indicating that structural modifications could enhance potency against specific cancer types .
  • In Vivo Studies: Research involving animal models has shown that administration of related compounds led to a notable decrease in tumor burden when subjected to carcinogenic agents, suggesting potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences

Table 1: Substituent and Property Comparison
Compound Name Position 5 Substituent Position 4 Substituent Position 3 Substituent Key Properties
Target Compound Butyl 3,4-Diethoxyphenyl 2-Hydroxyphenyl High lipophilicity (logP ~4.2*); potential kinase inhibition
873682-14-5 3-Pyridinylmethyl 4-Ethoxyphenyl 2-Hydroxyphenyl Moderate solubility (logP ~3.1*); π-π stacking with pyridine
Biginelli Derivatives Varied (e.g., methyl, ethyl) Aryl/alkyl NH/OH groups Anticancer, antimicrobial activities; solubility <2.5*

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Lipophilicity : The butyl group in the target compound increases logP compared to pyridinylmethyl in 873682-14-5, suggesting better membrane permeability but poorer aqueous solubility.
  • Hydrogen Bonding : Both compounds retain the 2-hydroxyphenyl group, enabling interactions with targets like tyrosine kinases or metalloenzymes.

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition : Pyridinylmethyl analogs (e.g., 873682-14-5) show IC₅₀ values of 1–10 µM against EGFR kinase, attributed to π-stacking and hydrogen bonding . The target compound’s butyl group may improve selectivity for lipid-rich kinase domains.
  • Antimicrobial Activity: Dihydropyrimidinone derivatives exhibit MIC values of 8–32 µg/mL against S. aureus , but pyrrolo-pyrazoles require further testing.

Challenges and Limitations

  • Synthetic Complexity : The 3,4-diethoxyphenyl group complicates regioselectivity during cyclization, requiring precise stoichiometry .
  • Solubility Issues: High logP values (>4) limit bioavailability, necessitating formulation strategies like nanoemulsions.

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